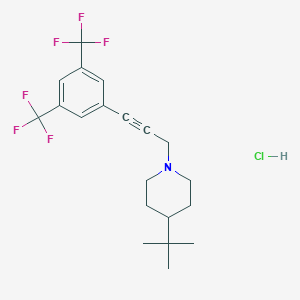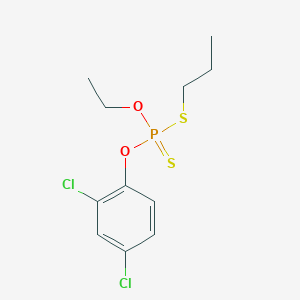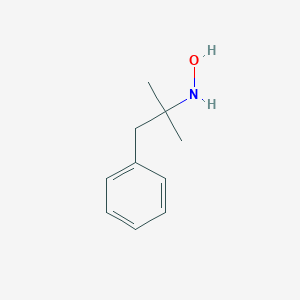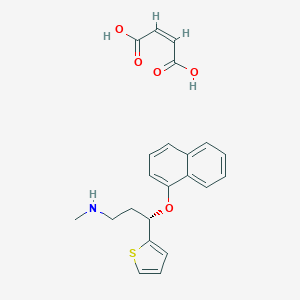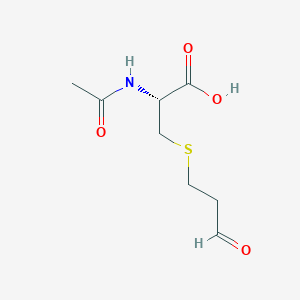
S-(3-Oxopropyl)-N-acetylcysteine
Vue d'ensemble
Description
S-(3-Oxopropyl)-N-acetylcysteine is a chemical compound that has been studied for its bioactivation mechanism . It is the mercapturic acid of acrolein .
Synthesis Analysis
The synthesis of S-(3-Oxopropyl)-N-acetyl-L-cysteine involves sulfoxidation of sulfide to form S-oxide and a subsequent general-base-catalyzed beta-elimination reaction . This process releases the cytotoxin acrolein .Molecular Structure Analysis
The molecular structure of S-(3-Oxopropyl)-N-acetylcysteine is complex and involves several chemical groups. The compound is a derivative of acetylcysteine, which is an amino acid that contains a thiol group .Chemical Reactions Analysis
The chemical reactions of S-(3-Oxopropyl)-N-acetylcysteine involve a bioactivation mechanism that includes sulfoxidation followed by a general-base-catalyzed elimination of acrolein from S-oxide . This process is associated with the cytotoxicity of the compound .Applications De Recherche Scientifique
Metabolic Processes and Toxicity
S-(3-Oxopropyl)-N-acetylcysteine, as a metabolic product of cyclophosphamide, has been studied for its potential role in toxicity. In research on acrolein, a cyclophosphamide metabolite, this compound was identified as a potential metabolite. Studies have shown that acrolein mercapturates like S-(3-Oxopropyl)-N-acetylcysteine and their derivatives can influence cell proliferation and may play a role in toxicity, particularly in relation to human lung adenoma cells (Ramu et al., 1996).
Antioxidant Properties
S-(3-Oxopropyl)-N-acetylcysteine is closely related to N-acetylcysteine, a well-known antioxidant. N-acetylcysteine has been studied for its ability to scavenge various oxidant species, including hypochlorous acid and hydroxyl radicals, indicating its potential in reducing oxidative stress (Aruoma et al., 1989). Further research on N-acetylcysteine has highlighted its broad effectiveness as an antioxidant, which may also be relevant to S-(3-Oxopropyl)-N-acetylcysteine (Zhitkovich, 2019).
Clinical Applications
While the direct clinical applications of S-(3-Oxopropyl)-N-acetylcysteine are not extensively documented, the research on its parent compound, N-acetylcysteine, offers insights. N-acetylcysteine has diverse applications, including as a mucolytic agent, in preventing chronic obstructive pulmonary disease exacerbation, in treating pulmonary fibrosis, and potentially as a cancer chemopreventive (Millea, 2009). It is also being studied for its role in neurodegenerative diseases and mental health disorders, suggesting a broad range of therapeutic applications (Dean et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMVCGSUXLINOO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930745 | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3-Oxopropyl)-N-acetylcysteine | |
CAS RN |
140226-30-8 | |
| Record name | S-(3-Oxopropyl)-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-(3-Oxopropyl)-N-acetylcysteine release acrolein, and what is the toxicological significance of this release?
A1: S-(3-Oxopropyl)-N-acetylcysteine (oxoPrMCA) can release acrolein through a beta-elimination reaction. [, ] This process is influenced by factors like pH, with a lower pH (e.g., 7.4) significantly decreasing acrolein release. [] The released acrolein is a highly reactive electrophile, capable of damaging cells by interacting with crucial biomolecules. [] Studies using human lung adenoma A549 cells demonstrate that oxoPrMCA's toxicity, measured by inhibition of cell proliferation, is likely linked to this acrolein release. [] Compounds unable to undergo this beta-elimination, like OxoBuMCA, did not show toxicity in these cell studies, further supporting the connection between acrolein release and the compound's toxic effects. []
A2: Glutathione (GSH) plays a crucial role in detoxifying acrolein, a toxic metabolite of cyclophosphamide. [, ] GSH readily conjugates with acrolein, forming 3-oxopropyl glutathione (oxoPrGSH). [] While oxoPrGSH can release acrolein, this release is minimal compared to oxoPrMCA. [] Importantly, exogenous GSH can protect cells from the toxic effects of acrolein, oxoPrMCA, and oxoPrMCA S-oxide, highlighting its role as a defense mechanism against these electrophilic species. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




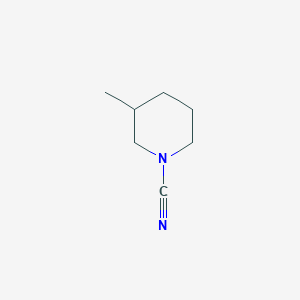

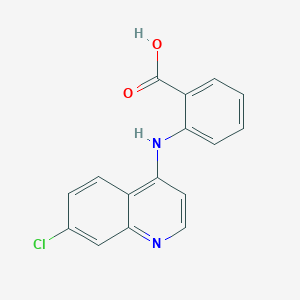


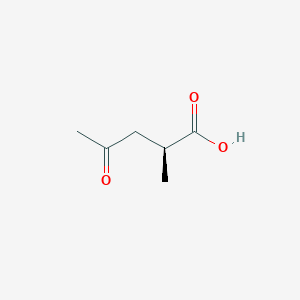
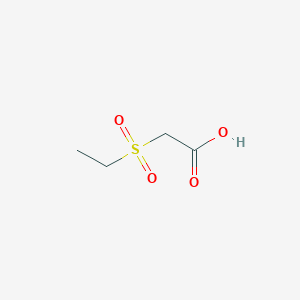
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
